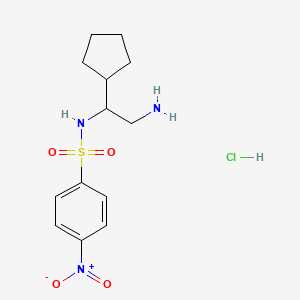![molecular formula C27H32N2O6 B1653294 1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid CAS No. 1803570-81-1](/img/structure/B1653294.png)
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality 1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
One area of application for compounds structurally related to the one you mentioned involves divergent and solvent-dependent reactions. For instance, Rossi et al. (2007) explored the reactions of similar compounds with enamines, discovering that solvent choice and temperature allow for the synthesis of various products, including pyridazines and amino-pyrroles. This research highlights the versatility of these compounds in organic synthesis, providing insights into reaction mechanisms and potential pathways for synthesizing complex molecules (Rossi et al., 2007).
Drug Development and Molecular Design
Another research focus is on the modification of molecules to enhance their interaction with biological targets. Wang et al. (2001) described the synthesis of influenza neuraminidase inhibitors containing a similar pyrrolidine core, emphasizing the importance of such compounds in the design of potent antiviral drugs. Their work illustrates how modifying the core structure and substituents can significantly impact the biological activity of a molecule (Wang et al., 2001).
Material Science and Polymer Chemistry
In material science, Hsiao et al. (2000) synthesized polyamides using derivatives that share structural motifs with the compound of interest. Their work demonstrates the utility of such compounds in creating polymers with desirable physical properties, including high thermal stability and solubility in various solvents (Hsiao et al., 2000).
Advanced Therapeutic Agents
The modification and synthesis of compounds with specific functional groups are crucial in developing novel therapeutic agents. For example, Gasser et al. (2006) described the synthesis of a ferrocenyl uracil peptide nucleic acid monomer, indicating the potential for such compounds in bioconjugation and as components of advanced drug delivery systems (Gasser et al., 2006).
Eigenschaften
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-15-17(14-23(29)24(30)31)12-13-28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJMJOJQSNXENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106426 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1803570-81-1 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101106426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Benzylpiperidin-4-yl)-3-[2,6-bis(propan-2-yl)phenyl]urea](/img/structure/B1653212.png)
![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)
![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridin-2-amine](/img/structure/B1653215.png)

![N-(1H-indol-4-yl)-2-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B1653217.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B1653219.png)
![1-(4-Tert-butylphenyl)-2-({[1,2,4]triazolo[4,3-a]pyrazin-8-yl}amino)ethan-1-ol](/img/structure/B1653220.png)
![N-(5-methyl-1,3-thiazol-2-yl)-N'-[(quinolin-4-yl)methyl]ethanediamide](/img/structure/B1653222.png)
![{5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl}methanol](/img/structure/B1653223.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)


![N-{[2-(methylsulfanyl)pyridin-4-yl]methyl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B1653233.png)